molecular formula C23H26N2O5 B3006675 3-(2,4-Dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one CAS No. 864752-79-4

3-(2,4-Dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one

Cat. No. B3006675
CAS RN: 864752-79-4
M. Wt: 410.47
InChI Key: XIQUBZNKBZPDKT-UHFFFAOYSA-N
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Description

Comprehensive Analysis of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one

The compound 3-(2,4-Dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one is a derivative of the chromen-2-one family, which is known for its diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the chromen-2-one derivatives have been synthesized and studied for their potential antibacterial, antioxidant, and anticholinesterase activities .

Synthesis Analysis

The synthesis of chromen-2-one derivatives typically involves the Knoevenagel reaction, as seen in the synthesis of 3,3'-[(4-hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) . Another method includes the reaction of hydroxy coumarin with aromatic aldehydes in the presence of a catalytic amount of piperidine . The Morita–Baylis–Hillman reaction has also been used to introduce substituents into the chromen-2-one framework . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is often confirmed using techniques such as IR, multinuclear/multidimensional NMR spectroscopy, and X-ray crystallography . The crystal structure of similar compounds has been determined, showing features like p-p stacking and intramolecular hydrogen bonding . These structural analyses are crucial for understanding the interactions that contribute to the biological activity of these compounds.

Chemical Reactions Analysis

Chromen-2-one derivatives undergo various chemical reactions, including redox processes, as evidenced by the quasireversible redox process exhibited by the newly synthesized compounds in one of the studies . The reactivity of these compounds can be influenced by the nature of the substituents on the chromen-2-one core.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives, such as solubility, absorption spectra, and acid dissociation constants, can be influenced by the substituents attached to the core structure . These properties are important for the compound's biological activity and its interaction with biological targets. The sensitivity of these compounds to solvent polarity and hydrogen bonding has been observed, which can affect their pharmacokinetic and pharmacodynamic profiles .

Scientific Research Applications

Cross-Reactivity in Drug Testing

One study highlighted the challenges in drug testing, where certain compounds, including trazodone and its metabolite meta-chlorophenylpiperazine (m-CPP), demonstrated significant cross-reactivity in commercial enzyme immunoassay tests designed for MDMA. This emphasizes the importance of accurate drug screening methodologies in forensic and clinical toxicology to avoid false positives and understand the pharmacokinetic interactions of various substances (Logan et al., 2010).

Cardiovascular Research

Research on cardiovascular effects of various compounds provides insight into their potential therapeutic applications or mechanisms. For example, studies on nitroglycerin and similar compounds assessed their impact on coronary blood flow, offering a basis for understanding how structural or functional analogs might influence cardiovascular health (Luebs et al., 1966).

Neuropharmacological Research

Compounds like m-CPP, a metabolite of trazodone, have been used extensively in neuropharmacological research as probes of serotonin function. Such studies explore the psychological, cognitive, and physiological effects of serotonergic modulation, contributing to our understanding of neurotransmitter systems and their role in mental health disorders (Silverstone et al., 1994).

Toxicology and Safety Evaluation

Investigations into the toxicological profiles of novel substances, including synthetic stimulants and designer drugs, highlight the importance of understanding the potential health risks associated with exposure to such compounds. These studies provide crucial data for public health officials, clinicians, and researchers, informing safety guidelines and risk assessment protocols (Gee et al., 2010).

Biokinetic and Metabolism Studies

Research on the metabolism and biokinetics of flavan-3-ols illustrates the comprehensive approach required to understand the absorption, distribution, metabolism, and excretion (ADME) of bioactive compounds. Such studies are fundamental in nutritional science, pharmacology, and toxicology, providing insights into how compounds are processed by the body and their potential health impacts (Wiese et al., 2015).

properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-24-8-10-25(11-9-24)14-19-20(26)7-4-15-12-18(23(27)30-22(15)19)17-6-5-16(28-2)13-21(17)29-3/h4-7,12-13,26H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQUBZNKBZPDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=C(C=C(C=C4)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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